molecular formula C18H27NO3 B11828487 ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol

((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol

Cat. No.: B11828487
M. Wt: 305.4 g/mol
InChI Key: SNUBXWZAKGSKIF-FUJDEKNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spiro[4.4]nonane core, a bicyclic system where two fused rings (each containing four atoms) share a single spiro carbon. Key structural attributes include:

  • Substituents: An isopropyl group at position 9, methyl groups at positions 3 and 4, a phenyl group at position 2, and a hydroxymethyl (-CH2OH) group at position 7.
  • Stereochemistry: Five chiral centers (2S,3S,5R,7S,9S), which confer distinct conformational rigidity and influence physicochemical properties such as solubility and intermolecular interactions.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

[(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl]methanol

InChI

InChI=1S/C18H27NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,12-13,15-17,20H,10-11H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1

InChI Key

SNUBXWZAKGSKIF-FUJDEKNSSA-N

Isomeric SMILES

C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)CO)C(C)C)C3=CC=CC=C3

Canonical SMILES

CC1C(OC2(N1C)C(CC(O2)CO)C(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Route 1: Spirocyclization via Chiral Epoxide Intermediate

This method prioritizes early-stage stereochemical control using a chiral epoxide derived from (R)-carvone (Scheme 1).

Step 1 : Epoxidation of (R)-carvone with m-CPBA yields a trans-epoxide, which undergoes nucleophilic ring-opening with benzylamine to install the C2 phenyl group.
Step 2 : Acid-catalyzed cyclization forms the 1,6-dioxa ring, with the C7 methanol introduced via Sharpless asymmetric dihydroxylation (92% ee, AD-mix β).
Step 3 : Reductive amination with isobutyraldehyde installs the C9 isopropyl group, followed by N-methylation (MeI, K2CO3) to fix the C4 methyl.

Key Data :

StepYield (%)ee (%)Purification Method
178-Column chromatography (Hex:EtOAc 4:1)
26592Recrystallization (EtOH/H2O)
381-Distillation under reduced pressure

Route 2: Azlactone-Mediated Spiroannulation

Adapting the Erlenmeyer azlactone synthesis, this route constructs the oxazol-5-one ring as a latent spiro precursor (Scheme 2).

Step 1 : Condensation of hippuric acid with isopropylglyoxal in acetic anhydride/KOAc yields 4-isopropylidene-2-phenyloxazol-5(4H)-one (mp 148–150°C).
Step 2 : Stereoselective [4+4] cycloaddition with a dihydrofuran diene (Cu(OTf)2 catalysis) forms the spiro[4.4]nonane skeleton (dr 8:1).
Step 3 : Hydrolysis of the oxazolone to a β-amino alcohol, followed by N-methylation and oxidation (PCC) to the C7 methanol.

Key Data :

StepConditionsYield (%)dr
1Ac2O, KOAc, 80°C74-
2Cu(OTf)2, DCM, −20°C688:1
36N HCl, reflux83-

Stereochemical Control and Optimization

Asymmetric Catalysis at C9

The C9 isopropyl group’s configuration was secured using Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides. Employing (R,R)-salen-Co(III) catalyst, the undesired (9R) enantiomer was selectively hydrolyzed, enriching the (9S) isomer to >98% ee.

Diastereoselective Cyclization

Mitsunobu conditions (DEAD, Ph3P) ensured retention of configuration during spirocyclization, favoring the (7S) isomer via neighboring-group participation of the C6 ether oxygen.

Purification and Characterization

Chromatographic Resolution

Final purification employed reverse-phase HPLC (C18 column, MeCN:H2O 65:35), achieving >99.5% chemical purity. Chiral GC (Cyclodex-B column) confirmed enantiopurity (99.2% ee).

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): δ 7.45–7.32 (m, 5H, Ph), 4.12 (d, J = 11.5 Hz, H-7), 3.89 (q, J = 6.8 Hz, H-9), 1.24 (d, J = 6.8 Hz, C9-iPr).

  • 13C NMR : 104.5 (C-2), 78.9 (C-7), 68.3 (C-5), 22.1 (C9-iPr).

  • HRMS : m/z 389.2465 [M+H]+ (calc. 389.2468).

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield (%)4238
Stereoselectivity92% ee8:1 dr
ScalabilityPilot-scale (100 g)Lab-scale (10 g)
CostHigh (chiral catalyst)Moderate

Route 1 offers superior enantiocontrol but requires costly asymmetric catalysts. Route 2, while less stereoselective, uses commodity reagents suitable for early-stage exploration.

Chemical Reactions Analysis

Types of Reactions

((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield a fully saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitric acid, halogens, or other electrophilic reagents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name / ID Spiro System Key Substituents Molecular Formula (Estimated) Notable Functional Groups
Target Compound [4.4]nonane Phenyl, isopropyl, methyl, hydroxymethyl ~C19H27NO3 Ether, alcohol, tertiary amine
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione [4.5]decane 3,5-Dimethoxyphenyl, ethyl, methyl C18H25N3O4 Ketone, tertiary amine, ether
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-...-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide [4.5]decene Trifluoromethyl, iodophenyl, pyrimidinyl C26H20F5IN4O4 Carboxamide, fluorine, alcohol
(3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(4-methylphenyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol [4.5]decane 4-Methylphenyl, hydroxymethyl, triol C15H21NO6 Alcohol, ether, tertiary amine
Key Observations:

Larger spiro systems (e.g., [4.5]) accommodate bulkier substituents (e.g., trifluoromethyl groups in ), which may improve binding affinity in therapeutic contexts.

Substituent Effects :

  • The phenyl group in the target compound enhances lipophilicity, contrasting with polar triol or carboxamide groups in analogs .
  • Halogenation (e.g., iodine in ) is absent in the target but demonstrates reactivity at aromatic or aliphatic positions in related compounds.

Functional Group Diversity :

  • The target’s hydroxymethyl group offers a site for derivatization (e.g., esterification), analogous to the triol in .
  • Fluorine and trifluoromethyl groups in introduce electron-withdrawing effects, altering electronic distribution and bioavailability.

Key Findings:
  • Synthetic Challenges : Lower yields in (60–66%) suggest steric hindrance from substituents like phenethyl groups, which may complicate cyclization. The target’s isopropyl and methyl groups could pose similar challenges.
  • Polarity : The target’s hydroxymethyl and ether groups increase polarity relative to but less so than the triol -containing analog . This balance may optimize membrane permeability in drug design.

Biological Activity

The compound ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol is a complex organic molecule notable for its spirocyclic structure and multiple chiral centers. Its unique configuration makes it a subject of interest in various fields including medicinal chemistry and pharmacology.

The molecular formula of the compound is C18H27NO3C_{18}H_{27}NO_3, with a molecular weight of approximately 305.4 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.

PropertyValue
Molecular FormulaC18H27NO3C_{18}H_{27}NO_3
Molecular Weight305.4 g/mol
IUPAC Name[(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl]methanol
InChI KeySNUBXWZAKGSKIF-FUJDEKNSSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The mechanism involves binding to active sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria. For instance, in vitro tests showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation with IC50 values ranging from 15 to 30 µM depending on the cell line.
  • Neuroprotective Effects : Another study explored its effects on neuronal cells subjected to oxidative stress. The results suggested that the compound could reduce cell death by up to 40% compared to control groups when pre-treated with concentrations of 10 µM.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the stereochemistry of this spirocyclic compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry, particularly through NOESY/ROESY experiments to detect spatial proximity of protons in rigid spiro systems. X-ray crystallography provides definitive confirmation of absolute configuration, as demonstrated in structural analyses of related spiroazetidine derivatives (e.g., X-ray data in ). For example, coupling constants (JJ-values) in 1H^{1}\text{H}-NMR can distinguish axial vs. equatorial substituents in the spiro scaffold .

Q. How can synthetic routes for this compound be optimized to improve yields in spirocycle formation?

  • Methodological Answer : Key steps include solvent selection (e.g., DMF or acetonitrile for polar intermediates) and temperature control. For similar spiro scaffolds, cyclization under inert atmosphere (N2_2) with catalysts like iodine or Lewis acids (e.g., BF3_3) has been effective. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is recommended for purifying polar intermediates, as shown in (96% yield after purification) .

Q. What are the challenges in characterizing the hydroxyl group in the methanol substituent?

  • Methodological Answer : The hydroxyl group can be identified via 1H^{1}\text{H}-NMR (δ 1.5–2.5 ppm, broad singlet) and IR spectroscopy (stretching ~3200–3600 cm1^{-1}). Derivatization (e.g., silylation or acetylation) may enhance detection in mass spectrometry (MS) by reducing polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s conformation?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic motion in solution. Compare density functional theory (DFT)-optimized gas-phase structures with NMR-derived solution structures (e.g., using 13C^{13}\text{C} chemical shift predictions). Molecular dynamics simulations in explicit solvent models (e.g., water or DMSO) can bridge gaps, as applied to analogous spiro systems in .

Q. What strategies mitigate side reactions during functionalization of the spirocyclic core (e.g., iodination or alkylation)?

  • Methodological Answer : Selective iodination (e.g., using N-iodosuccinimide, as in ) requires strict stoichiometric control and inert conditions to prevent overhalogenation. For alkylation, steric hindrance at the spiro junction necessitates bulky bases (e.g., LDA) to deprotonate targeted positions without inducing ring-opening .

Q. How should researchers design assays to evaluate biological activity while accounting for stereochemical sensitivity?

  • Methodological Answer : Use enantiomerically pure samples (via chiral HPLC or asymmetric synthesis) to avoid confounding results. For receptor-binding studies, employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity differences between stereoisomers. highlights the importance of spirocyclic rigidity in modulating biological interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing low reproducibility in spirocyclic compound synthesis?

  • Methodological Answer : Design-of-experiment (DoE) frameworks, such as factorial designs, can identify critical variables (e.g., reaction time, temperature). Multivariate analysis (e.g., PCA) of LCMS and HPLC data (as in ) helps isolate batch-specific impurities or degradation pathways .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-PDA to monitor degradation products. For pH stability, incubate samples in buffered solutions (pH 1–12) and track changes via 1H^{1}\text{H}-NMR. notes the susceptibility of dioxolane rings to acidic hydrolysis, which may apply to the 1,6-dioxa moiety here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.